1-(4-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(4-Chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 1 and a 4-ethylpiperazinyl moiety at position 2. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6/c1-2-23-7-9-24(10-8-23)17-16-11-22-25(18(16)21-13-20-17)12-14-3-5-15(19)6-4-14/h3-6,11,13H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIBLIUDOKJUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit key kinases involved in cancer cell proliferation, such as p70S6K and Akt-1 .
Table 1: Summary of Anticancer Studies
Neuroprotective Effects
Additionally, compounds within this chemical class have shown promise in neuroprotection. They may act on pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .
Case Study 1: Antifungal Activity
In a study evaluating various piperazine derivatives, including those related to the target compound, significant antifungal activity was observed against Candida species. The minimum inhibitory concentration (MIC) for one derivative was reported at 3.90 mg/mL . This suggests potential applications in treating fungal infections.
Case Study 2: Inhibition of Kinases
A patent application described the use of pyrazolo[3,4-d]pyrimidine derivatives for inhibiting kinases involved in cellular signaling pathways relevant to cancer progression . The findings support the compound's potential role as a therapeutic agent in oncology.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes nucleophilic substitutions at electronegative positions, particularly C-4 and C-6. Key reactions include:
Chlorination
-
Reagents : Phosphorus oxychloride (POCl₃) with trimethylamine (TMA) or phosphorus pentachloride (PCl₅)
-
Conditions : Reflux (80–110°C) for 4–8 hours
-
Outcome : Replacement of hydroxyl groups with chlorine atoms at C-4 and C-6 positions .
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 4,6-Dichloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 92 |
Amination
-
Reagents : Aniline, hydrazine, or substituted amines
-
Conditions : Stirring at room temperature or reflux in ethanol
-
Outcome : Selective substitution of chlorine atoms with amino groups .
| Reaction Example | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4,6-Dichloro derivative + aniline | Ethanol, RT, 2–4 hours | 75–85 |
Electrophilic Aromatic Substitution
The 4-chlorobenzyl group undergoes electrophilic substitution at the para position due to electron-withdrawing effects of chlorine.
Nitration
-
Reagents : HNO₃/H₂SO₄ mixture
-
Conditions : 0–5°C for 2 hours
-
Outcome : Introduction of nitro groups at the benzene ring .
Sulfonation
Condensation Reactions
The piperazine moiety participates in condensation with carbonyl compounds:
Schiff Base Formation
-
Reagents : Aromatic aldehydes (e.g., 4-methoxybenzaldehyde)
-
Conditions : NaOH/ethanol, RT, 3 hours
| Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxybenzaldehyde | (E)-5-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 56 |
Cyclization Reactions
The compound serves as a precursor for tricyclic derivatives:
Triazolo-Pyrimidine Formation
-
Reagents : Triethyl orthoformate or trifluoroacetic acid
-
Conditions : Reflux in toluene for 12 hours
-
Outcome : Intramolecular cyclization to form fused triazolo-pyrimidine systems .
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Triethyl orthoformate | 5-Methyl-7-phenyl-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine | 68 |
Cross-Coupling Reactions
The pyrazolo[3,4-d]pyrimidine core facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acids, Pd(PPh₃)₄
-
Conditions : DME/H₂O, 80°C, 12 hours
| Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Phenoxyphenylboronic acid | 5-(4-Phenoxyphenyl)-1-(4-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | 78 |
Ester Hydrolysis
-
Reagents : NaOH (aqueous or alcoholic)
-
Conditions : Reflux for 6–8 hours
Thiourea Derivatives
-
Reagents : Thiourea, NaOEt
-
Conditions : Reflux in ethanol for 5 hours
Key Research Findings
-
Kinase Inhibition : Derivatives synthesized via C-4 amination showed IC₅₀ values of 12–45 nM against EGFR and CDK2 .
-
Anticancer Activity : Triazolo-pyrimidine derivatives exhibited cytotoxicity (IC₅₀ = 0.8–2.1 µM) against MCF-7 and HepG2 cell lines .
-
Solubility Optimization : Piperazine N-alkylation with ethyl groups improved aqueous solubility by 3-fold compared to methyl analogs .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-4-[4-(2-Phenylethyl)-1-Piperazinyl]-1H-Pyrazolo[3,4-d]Pyrimidine
- Key Differences : Replaces the ethyl group with a phenethyl substituent on the piperazine ring.
- Impact: Increased molecular weight (C24H25ClN6 vs. C19H22ClN5 for the target compound) and lipophilicity due to the aromatic phenethyl group . Enhanced steric bulk may influence binding to targets like kinases or GPCRs.
1-(4-Chlorobenzyl)-4-(4-Methylpiperidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine
- Key Differences : Substitutes piperazine with a methylpiperidine ring.
- Impact :
1-(4-Chlorobenzyl)-4-(4-(2-(4-Chlorophenoxy)ethyl)Piperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine
- Key Differences: Incorporates a 4-chlorophenoxyethyl chain on piperazine.
- Industrial-scale synthesis (CAS 612523-94-1) indicates feasibility for drug development .
Modifications to the Pyrazolo[3,4-d]Pyrimidine Core
Bisarylurea Derivatives (e.g., Compound 1n, 1o, 1p)
- Key Differences : Feature urea-linked aryl groups at position 3.
- Impact: Compound 1n: Trifluoromethyl group improves metabolic stability and electron-withdrawing effects, enhancing kinase inhibition (e.g., pan-RAF inhibition) .
4-Chloro-6-(Chloromethyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine
Kinase Inhibition
- Compound 33 (): A pyrazolo[3,4-d]pyrimidine urea derivative inhibits FLT3 and VEGFR2 with IC50 values <10 nM. The 4-chloro-3-(trifluoromethyl)phenyl group enhances potency, achieving complete tumor regression in AML xenograft models .
- Target Compound : Lacks the urea linker but may exhibit kinase inhibition via the ethylpiperazine group, though potency likely differs due to structural simplicity.
Antibacterial Activity
- Benzothiazole-Fused Analogs (): Compounds like 3a (4-phenyl) and 3d (4-chlorophenyl) inhibit P. aeruginosa with MIC values <10 µg/mL. The chlorobenzyl group in the target compound may similarly enhance membrane penetration .
Neuropharmacological Effects
- PP2 () : A pyrazolo[3,4-d]pyrimidine with a t-butyl group inhibits SFKs (Src-family kinases), attenuating cocaine-seeking behavior. The target compound’s ethylpiperazine may modulate CNS targets but requires validation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(4-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrazolo[3,4-d]pyrimidine precursors with 4-ethylpiperazine derivatives in solvents like DMF or acetonitrile under reflux. Optimization involves adjusting reaction time (e.g., 16 hours for chloroacetyl chloride coupling), temperature, and stoichiometry of reagents (e.g., anhydrous sodium acetate as a base). Purification typically involves recrystallization from acetonitrile or ethanol .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and how are spectral discrepancies resolved?
- Methodology :
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., chlorobenzyl protons at δ 5.2–5.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~700 cm⁻¹, NH stretches in pyrimidine rings).
- Mass Spectrometry : Validate molecular weight (e.g., exact mass ~445.13 Da) .
- Discrepancies are resolved by repeating experiments under controlled conditions (e.g., dry solvents, inert atmosphere) and comparing with computational predictions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance kinase inhibitory activity against targets like FLT3 and VEGFR2?
- Methodology :
- Synthesize derivatives with varied substituents (e.g., urea/thiourea groups, halogenated aryl rings) to probe binding pockets .
- Evaluate potency using FLT3-driven MV4-11 cell viability assays and transgenic zebrafish angiogenesis models.
- Employ molecular dynamics simulations to analyze binding interactions (e.g., hydrogen bonding with kinase hinge regions) .
Q. What strategies resolve contradictory biological activity data across experimental models?
- Methodology :
- Cross-validate using orthogonal assays (e.g., Western blotting for phosphorylated FLT3 inhibition alongside cell viability data) .
- Assess pharmacokinetic parameters (e.g., plasma stability, bioavailability) to differentiate intrinsic activity from metabolic limitations .
Q. What are best practices for evaluating in vivo efficacy and toxicity in acute myeloid leukemia (AML) models?
- Methodology :
- Use MV4-11 xenograft mice with daily oral dosing (10 mg/kg for 18 days). Monitor tumor regression via caliper measurements and histopathology.
- Toxicity assessment includes body weight tracking, liver/kidney function tests, and immunohistochemical analysis of major organs .
Q. How can reaction conditions be optimized to address low yields in pyrazolo[3,4-d]pyrimidine derivatization?
- Methodology :
- Screen solvents (e.g., dichloromethane for urea coupling vs. acetonitrile for alkylation) to improve solubility .
- Use microwave-assisted synthesis to reduce reaction time (e.g., from 16 hours to 30 minutes) and enhance yields .
- Add catalysts (e.g., triphenylphosphine for nucleophilic substitutions) .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting data on substituent effects in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology :
- Perform meta-analysis of published substituent trends (e.g., electron-withdrawing groups enhancing kinase inhibition) .
- Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with biological activity .
Q. What methodologies are recommended for assessing mitochondrial toxicity in compound-treated cells?
- Methodology :
- Measure reactive oxygen species (ROS) production via fluorescent probes (e.g., DCFH-DA) .
- Evaluate mitochondrial membrane potential using JC-1 dye and ATP levels via luminescence assays .
Safety and Handling
Q. What safety protocols are critical during large-scale synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
